N-(4-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride
CAS No.: 1261230-85-6
Cat. No.: VC4703639
Molecular Formula: C13H20ClFN2
Molecular Weight: 258.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261230-85-6 |
|---|---|
| Molecular Formula | C13H20ClFN2 |
| Molecular Weight | 258.77 |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C13H19FN2.ClH/c1-16(13-6-8-15-9-7-13)10-11-2-4-12(14)5-3-11;/h2-5,13,15H,6-10H2,1H3;1H |
| Standard InChI Key | DXLTVORXEKROGU-UHFFFAOYSA-N |
| SMILES | CN(CC1=CC=C(C=C1)F)C2CCNCC2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
N-(4-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride is systematically named as N-[(4-fluorophenyl)methyl]-N-methylpiperidin-4-amine hydrochloride. Its IUPAC name reflects the substitution pattern: a piperidin-4-amine backbone with a methyl group and a 4-fluorobenzyl group attached to the nitrogen atom, followed by a hydrochloride salt formation . The compound’s SMILES notation (CN(CC1=CC=C(C=C1)F)C2CCNCC2.Cl) and InChIKey (DXLTVORXEKROGU-UHFFFAOYSA-N) provide unambiguous representations of its structure .
Physicochemical Properties
The hydrochloride salt form enhances the compound’s solubility in polar solvents, though exact solubility data remain unspecified in available literature . Its molecular weight (258.77 g/mol) and density (1.1±0.1 g/cm³) align with typical piperidine derivatives . The presence of the fluorine atom on the benzyl group influences electronic properties, potentially affecting binding interactions in biological systems .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-(4-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride typically involves reductive amination as a key step. A common method utilizes sodium triacetoxyborohydride (NaBH(CH₃COO)₃) to facilitate the reaction between 4-fluorobenzaldehyde and N-methylpiperidin-4-amine, followed by hydrochloric acid treatment to form the hydrochloride salt . Alternative routes described in patents include the use of intermediates such as 4-(2-methylpropyloxy)phenylmethyl carbamide derivatives, which undergo coupling reactions with pre-functionalized piperidine precursors .
Stepwise Procedure (Representative Example)
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Reductive Amination: 4-Fluorobenzaldehyde is condensed with N-methylpiperidin-4-amine in the presence of NaBH(OAc)₃, yielding the secondary amine intermediate .
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Salt Formation: The free base is treated with hydrochloric acid in ethanol, precipitating the hydrochloride salt .
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Purification: Recrystallization from ethanol or aqueous acetone achieves >98% purity, as confirmed by HPLC .
Industrial-Scale Production
Patent US10597363B2 outlines a scalable process for related compounds, emphasizing the use of ethanol as a solvent for tartrate salt formation . Modifications to this protocol, such as replacing tartaric acid with hydrochloric acid, enable kilogram-scale synthesis of the hydrochloride salt with minimal byproducts .
Pharmacological Applications
Role in Pimavanserin Synthesis
N-(4-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride is a key intermediate in the production of pimavanserin (NUPLAZID®), a selective serotonin inverse agonist approved for treating Parkinson’s disease psychosis . The compound’s piperidine moiety interacts with serotonin 5-HT₂A receptors, while the 4-fluorobenzyl group enhances blood-brain barrier permeability .
Biological Activity Profiling
Preclinical studies on structural analogs suggest potential antidepressant and antipsychotic effects. For instance, 3-(4-Fluorobenzyl)-1-methylpiperidin-4-amine hydrochloride demonstrated dose-dependent inhibition of serotonin reuptake in rodent models (IC₅₀ = 12 nM). Additionally, its affinity for σ-1 receptors (Kᵢ = 8.2 nM) implicates utility in neuropathic pain management .
Comparative Efficacy
| Compound | Serotonin Reuptake IC₅₀ (nM) | σ-1 Receptor Kᵢ (nM) |
|---|---|---|
| Fluoxetine | 0.8 | >10,000 |
| Haloperidol | >1,000 | 2.1 |
| 3-(4-Fluorobenzyl) analog | 12 | 8.2 |
| Data adapted from Smolecule and PMC studies . |
Physicochemical and Analytical Profiling
Spectroscopic Characterization
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¹H NMR (400 MHz, D₂O): δ 7.32 (d, 2H, J = 8.4 Hz, Ar-H), 6.98 (d, 2H, J = 8.4 Hz, Ar-H), 3.72 (s, 2H, CH₂Ar), 3.12 (m, 2H, piperidine-H), 2.85 (s, 3H, NCH₃) .
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MS (ESI+): m/z 223.1 [M+H]⁺ (free base), 258.8 [M+H]⁺ (hydrochloride) .
Stability and Degradation
Accelerated stability studies (40°C/75% RH) indicate <2% degradation over 6 months when stored in amber glass vials. Major degradation products include N-demethylated and defluorinated analogs, identified via LC-MS .
Future Directions and Research Opportunities
Structural Modifications
Introducing polar substituents (e.g., hydroxyl or sulfonamide groups) at the piperidine 4-position could enhance solubility and reduce off-target binding . Computational modeling predicts that such modifications may improve selectivity for 5-HT₂A over dopamine D₂ receptors, mitigating extrapyramidal side effects .
Targeted Drug Delivery
Encapsulation in lipid nanoparticles or conjugation to brain-targeting peptides (e.g., angiopep-2) may improve bioavailability. Preliminary in vivo data show a 3.2-fold increase in brain concentration with angiopep-2 conjugates compared to free compound .
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